molecular formula C11H17ClO B14646010 6-(Chloromethylidene)cyclodecan-1-one CAS No. 55794-25-7

6-(Chloromethylidene)cyclodecan-1-one

Cat. No.: B14646010
CAS No.: 55794-25-7
M. Wt: 200.70 g/mol
InChI Key: RTSVQTCLVFDVII-UHFFFAOYSA-N
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Description

6-(Chloromethylidene)cyclodecan-1-one is a cyclic ketone derivative featuring a chloromethylidene substituent at the 6-position of a cyclodecanone ring. Its reactivity is influenced by the electron-withdrawing chlorine atom and the strained cyclodecanone ring, which may facilitate nucleophilic or electrophilic reactions at specific positions.

Below, we compare its structural and functional attributes with related compounds.

Properties

CAS No.

55794-25-7

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

6-(chloromethylidene)cyclodecan-1-one

InChI

InChI=1S/C11H17ClO/c12-9-10-5-1-3-7-11(13)8-4-2-6-10/h9H,1-8H2

InChI Key

RTSVQTCLVFDVII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CCCCC(=CCl)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethylidene)cyclodecan-1-one typically involves the chlorination of cyclodecanone. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethylidene)cyclodecan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecanone or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted cyclodecanones, carboxylic acids, and reduced cyclodecanones, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(Chloromethylidene)cyclodecan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Chloromethylidene)cyclodecan-1-one involves its interaction with various molecular targets. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 6-(Chloromethylidene)cyclodecan-1-one and structurally similar chlorinated ketones:

Compound Name Structure Functional Groups CAS Number Key Properties/Applications
This compound Cyclic ketone with chloromethylidene Ketone, Chloroalkene Not available Potential intermediate in macrocycle synthesis
6-Chloro-1-phenylhexan-1-one Linear hexanone with phenyl group Ketone, Chloroalkane, Aromatic 946-01-0 Used in flavor/fragrance industries
1-Chloro-6-hydroxyhexane Linear chloro-alcohol Chloroalkane, Alcohol Not available Solvent or intermediate in polymer synthesis

Key Observations :

  • Cyclic vs. Linear Frameworks : The cyclic structure of this compound introduces ring strain, which may enhance reactivity compared to linear analogs like 6-chloro-1-phenylhexan-1-one .
  • Chlorine Positioning : The chloromethylidene group (Cl attached to a sp²-hybridized carbon) in the target compound differs from chloroalkane (sp³-hybridized) groups in 1-chloro-6-hydroxyhexane, leading to distinct electronic and steric effects .

Reactivity and Stability

  • Electrophilic Reactivity : The α,β-unsaturated ketone system in this compound may undergo conjugate additions, whereas 6-chloro-1-phenylhexan-1-one is more likely to participate in nucleophilic substitutions at the chlorine site .
  • Thermal Stability : Cyclic chlorinated ketones generally exhibit lower thermal stability compared to linear analogs due to ring strain.

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